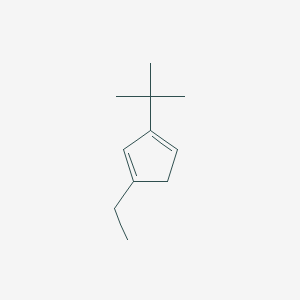












|
REACTION_CXSMILES
|
[CH2:1](OCC)[CH3:2].C([Mg]Br)C.[C:10]([C:14]1[CH2:18][CH2:17][C:16](=O)[CH:15]=1)([CH3:13])([CH3:12])[CH3:11].Cl>O>[CH2:1]([C:17]1[CH2:16][CH:15]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:18]=1)[CH3:2]
|


|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 300 ml three-neck flask equipped with a magnetic stirrer chip
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 50 ml of ether
|
|
Type
|
WASH
|
|
Details
|
washed twice with a saturated aqueous solution of sodium hydrogencarbonate, twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
twice with saturated brine, and dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled off the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the resulting product was purified by column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 20.2 g (GC purity 75%) of a pale yellowy transparent solution
|
|
Type
|
CUSTOM
|
|
Details
|
The measurement results
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=CC(=CC1)C(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |